![molecular formula C8H14O5 B8277511 (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B8277511.png)
(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is a chemical compound with the molecular formula C7H12O5 It is a derivative of idose, a hexose sugar, and is characterized by the presence of an anhydro bridge and a methyl group at the 2-O position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable idose derivative.
Formation of Anhydro Bridge: The 3,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.
Methylation: The 2-O position is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and methyl group can influence its binding affinity and specificity, affecting the overall biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl alpha-D-mannopyranoside
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-galactopyranoside
Comparison
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is unique due to its anhydro bridge and specific methylation pattern. Compared to similar compounds like methyl alpha-D-mannopyranoside, it has different reactivity and binding properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C8H14O5/c1-10-7-6-5(4(9)3-12-6)13-8(7)11-2/h4-9H,3H2,1-2H3/t4-,5+,6-,7+,8+/m1/s1 |
InChI-Schlüssel |
YYNFEAXISPPISG-OMKQZNDVSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]2[C@H]([C@@H](CO2)O)O[C@@H]1OC |
Kanonische SMILES |
COC1C2C(C(CO2)O)OC1OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


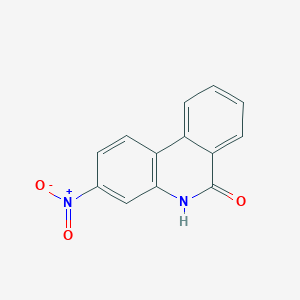
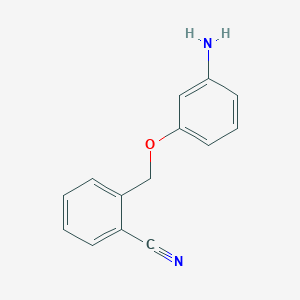
![8-Chloro-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8277442.png)

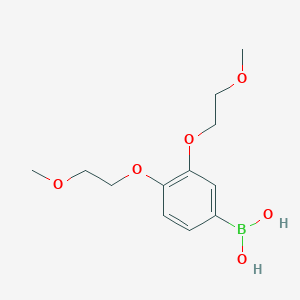
![6-chloro-3-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8277475.png)
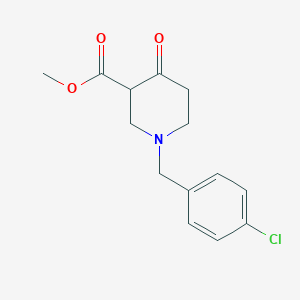

![Methyl 3-hydroxy-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B8277494.png)
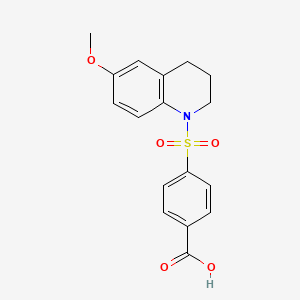

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxane]-4-one](/img/structure/B8277515.png)

